

Application Notes and Protocols: C.I. Acid Brown 83 for Textile Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid brown 83*

Cat. No.: *B12363664*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

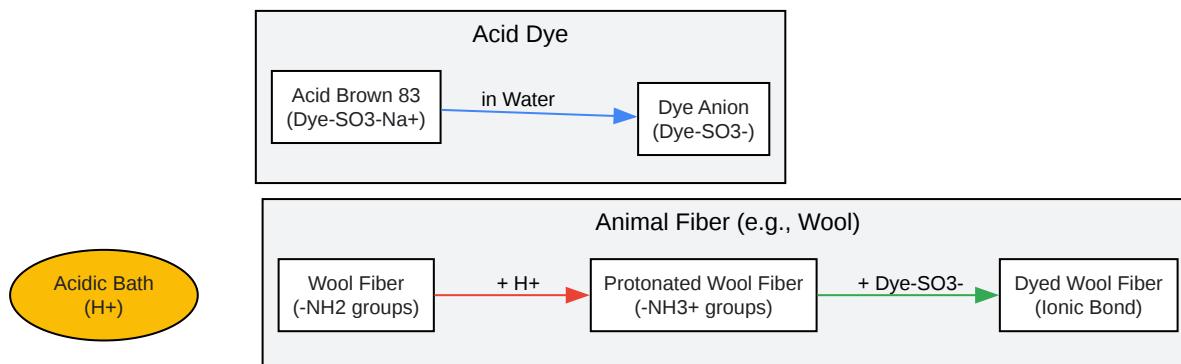
Executive Summary

C.I. Acid Brown 83 is a metal-complex azo dye primarily utilized for staining animal-based textiles such as wool, silk, and leather, as well as synthetic polyamides like nylon.[1][2][3][4] Its efficacy on these substrates is due to its anionic nature, which allows it to form strong ionic bonds with the cationic amino groups present in protein fibers under acidic conditions.[2][3][5] Conversely, non-animal-based textiles, such as cellulosic fibers (e.g., cotton, linen) and certain synthetics, lack these cationic sites. Consequently, direct application of **C.I. Acid Brown 83** to these materials results in poor dye uptake and minimal wash fastness, making it an unsuitable staining agent without fiber modification.

These application notes provide a detailed overview of **C.I. Acid Brown 83**, its staining mechanism, and protocols for its traditional application on animal-based fibers. Furthermore, a protocol for the chemical modification of cellulosic textiles is presented to enable staining with acid dyes, thereby extending the utility of **C.I. Acid Brown 83** to non-animal-based materials for research and development purposes.

Dye Characteristics: C.I. Acid Brown 83

C.I. Acid Brown 83 is characterized by its yellowish-brown hue and its formulation as a copper complex, which enhances its stability and fastness properties.[6][7]


Property	Description	Reference
C.I. Name	Acid Brown 83	[6]
C.I. Number	20250	[1][6]
CAS Number	13011-68-2	[6][8]
Chemical Class	Diazo Copper Complex	[9]
Molecular Formula	C18H13N6NaO8S (may vary with copper complex)	[6][10]
Molecular Weight	~496.39 g/mol (sodium salt)	[6]
Appearance	Brown Powder	[9]
Solubility	Soluble in water	[6][9]
Primary Applications	Leather and wool dyeing	[1][4][6]

Mechanism of Action: The Chemistry of Acid Dye Staining

Acid dyes are so named because they are applied in an acidic dye bath.[2][3] The staining process is governed by electrostatic interactions between the dye and the fiber.

- Fiber Protonation: In an acidic solution ($\text{pH} < 7$), the amino groups ($-\text{NH}_2$) in protein fibers (wool, silk) and polyamide fibers (nylon) become protonated, acquiring a positive charge ($-\text{NH}_3^+$).[5]
- Dye Anionization: Acid Brown 83, typically a sodium salt of a sulfonic acid, ionizes in water to yield a colored anion (Dye-SO_3^-).
- Ionic Bonding: The negatively charged dye anion is attracted to the positively charged sites on the fiber, forming strong ionic bonds. This electrostatic attraction is the primary force responsible for the dye's fixation to the fiber.[2][3]

Cellulosic fibers like cotton and linen lack these amino groups and therefore cannot be effectively dyed with acid dyes under normal conditions.

[Click to download full resolution via product page](#)

Caption: Staining mechanism of Acid Brown 83 on animal fibers.

Protocols

Protocol 1: Staining of Animal-Based Textiles (Wool/Silk)

This protocol describes the standard laboratory procedure for staining wool or silk fabrics with **C.I. Acid Brown 83**.

Materials:

- **C.I. Acid Brown 83** dye powder
- Wool or silk textile sample
- Distilled water
- Acetic acid or formic acid (to adjust pH)
- Sodium sulfate (leveling agent)
- Beakers or dye baths
- Heating plate with magnetic stirrer

- Glass stirring rod
- pH meter or pH strips

Procedure:

- Preparation of the Dye Bath:
 - Calculate the required amount of dye based on the weight of the fabric (e.g., 1% on weight of fiber, o/wf).
 - Prepare a stock solution of the dye by dissolving the powder in a small amount of hot distilled water.
 - Fill the dye bath with distilled water (liquor ratio, e.g., 40:1).
 - Add a leveling agent such as sodium sulfate (e.g., 5-10% o/wf) to promote even dye uptake.
 - Add the dye stock solution to the bath and stir until fully dispersed.
- pH Adjustment:
 - Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[\[11\]](#) The acidic environment is crucial for protonating the fiber's amino groups.[\[3\]](#)
- Dyeing Process:
 - Introduce the pre-wetted textile sample into the dye bath at room temperature.
 - Gradually raise the temperature of the dye bath to 85-95°C over 30-45 minutes.
 - Maintain this temperature for 45-60 minutes, stirring occasionally to ensure uniform dyeing.
- Rinsing and Drying:
 - After the dyeing period, allow the bath to cool down.

- Remove the textile sample and rinse it thoroughly with cold water until the water runs clear.
- A final rinse with a mild non-ionic detergent can be performed to remove any unfixed surface dye.
- Squeeze out excess water and allow the sample to air dry or dry in a low-temperature oven.

Protocol 2: Cationization of Non-Animal Textiles (Cotton) for Acid Dye Staining

This protocol outlines a method for chemically modifying cotton fibers to introduce cationic sites, making them receptive to Acid Brown 83.

Materials:

- Cotton textile sample
- Cationizing agent (e.g., 3-chloro-2-hydroxypropyltrimethylammonium chloride - CHPTAC)
- Sodium hydroxide (NaOH)
- Distilled water
- Beakers
- Heating and stirring apparatus

Procedure:

- Preparation of Cationization Solution:
 - Prepare an aqueous solution of the cationizing agent (e.g., 50 g/L CHPTAC).
 - Prepare a separate solution of sodium hydroxide (e.g., 20 g/L NaOH).
- Fiber Treatment:

- Immerse the cotton sample in the CHPTAC solution for 15-20 minutes at room temperature.
- Remove the fabric, squeeze out excess liquid, and then immerse it in the NaOH solution for 5-10 minutes. This initiates the reaction between the cellulose and the cationizing agent.

• Curing:

- Remove the sample, squeeze out excess liquid, and cure it at an elevated temperature (e.g., 100-120°C) for 5-10 minutes. This step fixes the cationic groups onto the cellulose fibers.

• Neutralization and Rinsing:

- Thoroughly rinse the modified cotton fabric with hot water to remove any unreacted chemicals.
- Neutralize the fabric with a dilute acetic acid solution.
- Rinse again with cold water until the rinse water is neutral.
- The modified cotton is now ready for staining with Acid Brown 83.

• Staining of Modified Cotton:

- Follow the procedure outlined in Protocol 1 for staining animal-based textiles. The cationic sites on the modified cotton will now readily bind with the anionic Acid Brown 83 dye.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. molkem.com [molkem.com]
- 2. textileindustry.net [textileindustry.net]
- 3. wildwoollys.com [wildwoollys.com]
- 4. Acid Brown 83 Dyes Application: Wool at Best Price in Ahmedabad | Viana Chemicals Pvt Ltd [tradeindia.com]
- 5. textilelearner.net [textilelearner.net]
- 6. worlddyeveriety.com [worlddyeveriety.com]
- 7. scribd.com [scribd.com]
- 8. Acid Brown 83 | CI Acid Brown 83 Manufacturers in Mumbai India [colorantsgroup.com]
- 9. colorantsgroup.com [colorantsgroup.com]
- 10. Acid Brown 83 | C18H13CuN6NaO8S | CID 137219097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: C.I. Acid Brown 83 for Textile Staining]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12363664#c-i-acid-brown-83-for-staining-non-animal-based-textiles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com